Glycidyl butyrate
Overview
Description
Synthesis Analysis
The synthesis of glycidyl butyrate involves complex chemical reactions, including enzymatic resolutions and copolymerization processes. A two-step enzymatic resolution process for the production of (R)- and (S)-glycidyl butyrate highlights the compound's chiral significance, utilizing specific lipases for its preparation (Yu et al., 2007). Another method involves the emulsion polymerization of styrene-butadiene with glycidyl methacrylate to enhance the performance of materials, such as fuel-efficient tire treads (Kim et al., 2014).
Molecular Structure Analysis
The molecular structure of glycidyl butyrate and related compounds, such as glycidyl methacrylate (GMA), is analyzed using advanced techniques like infrared spectroscopy, NMR, and mass spectrometry. These analyses reveal the unique characteristics and reactivity ratios of these compounds, aiding in the understanding of their behavior in polymerization and other reactions (Shi et al., 1998).
Chemical Reactions and Properties
Glycidyl butyrate participates in various chemical reactions, demonstrating a range of properties essential for its applications. For instance, its reaction with epichlorohydrin does not exhibit azeotropic behavior, allowing for the accurate determination of activity coefficients and the understanding of its thermodynamic properties (Huang et al., 2012).
Physical Properties Analysis
The analysis of glycidyl butyrate's physical properties is crucial for its application in various fields. Studies on its vapor-liquid equilibria provide insights into its behavior under different pressures, essential for industrial processes involving this compound.
Chemical Properties Analysis
The chemical properties of glycidyl butyrate, such as its ability to undergo enzymatic hydrolytic resolution, are of particular interest. This compound's enantioselective hydrolysis, facilitated by specific lipases, underscores its importance in producing enantiomerically pure substances, which is vital in the pharmaceutical and chemical industries (Da, 2004).
Scientific Research Applications
Graft Copolymer Preparation : Tsarevsky, Bencherif, and Matyjaszewski (2007) discussed using glycidyl butyrate in preparing graft copolymers through a combination of Atom Transfer Radical Polymerization (ATRP) and click reactions. This method produces functionalized polymeric brushes with hydrophilic polyethylene oxide (PEO) side chains, which have potential applications in materials science (Tsarevsky, Bencherif, & Matyjaszewski, 2007).
Recording Media : Andrieș et al. (2011) found that carbazole-containing polymers, including PETPC:glycidyl butyrate, show promise for holographic and e-beam recording. These materials can reveal hidden gratings when etched (Andrieș et al., 2011).
Enantioselective Hydrolysis : Jia, Xu, Li, and Yu (2003) isolated a strain from soil that can hydrolyze the (S)-enantiomer of glycidyl butyrate enantioselectively, optimal at pH 5.3 and 42°C. This has implications in producing enantiomerically pure compounds for pharmaceuticals and other industries (Jia, Xu, Li, & Yu, 2003).
Enzymatic Resolution : Palomo et al. (2006) demonstrated the use of a lipase from Candida antarctica for the high enantioselective production of pure (S)-glycidyl butyrate. This process is significant in producing enantiopure chemicals (Palomo et al., 2006).
Crosslinking in Polymer Science : Magnet et al. (1992) explored the use of glycidyl methacrylate functionalized styrene-butyl acrylate copolymers, which can crosslink and affect the mechanical properties of materials. This has potential applications in materials science and engineering (Magnet et al., 1992).
Optimization of Enzymatic Processes : Qian, Zhou, and Kuang (2008) determined optimal parameters for enzymatic resolution of glycidyl butyrate, achieving high enantiomeric excess. This study contributes to the efficiency of biocatalytic processes (Qian, Zhou, & Kuang, 2008).
Future Directions
properties
IUPAC Name |
oxiran-2-ylmethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl butyrate | |
CAS RN |
2461-40-7 | |
Record name | Glycidyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2461-40-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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